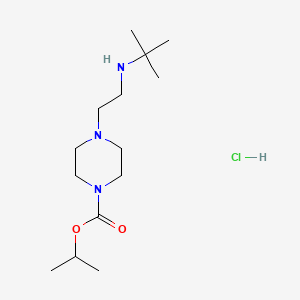
1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is known for its potential therapeutic properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride typically involves the reaction of piperazine with tert-butylamine and isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at a moderate level to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is carefully monitored to maintain the purity and quality of the final product. Industrial production methods may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other piperazines for its stimulant effects.
1-(2-pyrimidinyl)piperazine (1-PP): Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, isopropyl ester, hydrochloride is unique due to its specific structural features and potential therapeutic applications. Unlike other piperazines, it has a tert-butylamino group and an isopropyl ester, which confer distinct chemical and biological properties.
属性
CAS 编号 |
24311-79-3 |
|---|---|
分子式 |
C14H30ClN3O2 |
分子量 |
307.86 g/mol |
IUPAC 名称 |
propan-2-yl 4-[2-(tert-butylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H29N3O2.ClH/c1-12(2)19-13(18)17-10-8-16(9-11-17)7-6-15-14(3,4)5;/h12,15H,6-11H2,1-5H3;1H |
InChI 键 |
KWCGISWGROXWNR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)N1CCN(CC1)CCNC(C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)

![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)



![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)
